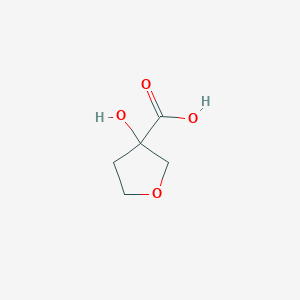

3-Hydroxyoxolane-3-carboxylic acid

Description

Properties

IUPAC Name |

3-hydroxyoxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)5(8)1-2-9-3-5/h8H,1-3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQFLROEKPFCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262996 | |

| Record name | Tetrahydro-3-hydroxy-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183162-36-9 | |

| Record name | Tetrahydro-3-hydroxy-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183162-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-3-hydroxy-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxyoxolane 3 Carboxylic Acid and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the creation of 3-hydroxyoxolane-3-carboxylic acid and related structures. These methods can be broadly categorized into those that build the carboxylic acid functionality onto a pre-existing or simultaneously formed cyclic ether, and those that construct the oxolane ring around a precursor already containing the necessary carbon framework.

Condensation and Subsequent Transformations in Cyclic Ether Systems

This approach involves building the carboxylic acid functionality onto a pre-existing oxolane ring or a precursor that will form the ring. For instance, an oxolane with a suitable functional group, such as a methyl ketone, could be subjected to the haloform reaction to generate the corresponding carboxylic acid.

Alternatively, a precursor like a γ-hydroxy ketone can undergo cyclization to form the oxolane ring, followed by transformations to introduce the carboxylic acid. For example, a Reformatsky reaction between a ketone and an α-halo ester can generate a β-hydroxy ester, which could be a precursor to a cyclic ether with a carboxylic acid side chain. organic-chemistry.org

Strategies for Formation of the Oxolane Ring Incorporating Carboxylic Acid Functionality

The construction of the oxolane ring itself is a critical step. Intramolecular Williamson ether synthesis, where a halo-alcohol is treated with a base, is a classic method. For 3-hydroxyoxolane-3-carboxylic acid, a precursor with a leaving group on one carbon and a hydroxyl group four carbons away would be required, along with the pre-existing carboxylic acid or a group that can be converted to it.

Modern methods for cyclic ether synthesis include intramolecular hydroalkoxylation of alkenols, often catalyzed by transition metals like gold. organic-chemistry.org Reductive cyclization of hydroxy ketones is another powerful strategy. nih.gov Additionally, the ring-opening of strained rings like epoxides or oxetanes by nucleophiles can lead to the formation of larger rings, including oxolanes, potentially incorporating the desired functionality. nih.govlibretexts.orgacs.orgresearchgate.net For instance, the isomerization of certain oxetane-carboxylic acids into tetrahydrofuran-based lactones has been observed, highlighting the potential for ring expansion strategies. acs.orgnih.gov

A patented process describes the preparation of oxetane-3-carboxylic acids by the oxidation of 3-hydroxymethyl-oxetanes. google.com While this produces a smaller ring, similar oxidative strategies could potentially be adapted for the synthesis of oxolane derivatives.

Heterocyclization Reactions

The formation of the tetrahydrofuran (B95107) core is a critical step in the synthesis of 3-hydroxyoxolane-3-carboxylic acid. Heterocyclization reactions, particularly intramolecular cyclizations, are powerful methods to construct this five-membered ring system. These reactions often involve the formation of a carbon-oxygen bond to close the ring.

Substituted tetrahydrofurans are prevalent structures in a wide array of biologically active natural products, including annonaceous acetogenins, lignans, and polyether ionophores. nih.gov This has spurred the development of numerous methods for their stereoselective synthesis. nih.gov

Common strategies for forming the tetrahydrofuran ring include:

Intramolecular SN2 Reactions: Classical approaches often utilize an intramolecular SN2 reaction where a hydroxyl group displaces a leaving group (like a halide or sulfonate) on a tethered alkyl chain. nih.gov

Oxidative Cyclization: The oxidative cyclization of γ-hydroxy alkenes is another widely employed method for synthesizing tetrahydrofurans. nih.gov

[3+2] Cycloaddition and Annulation Reactions: These reactions are highly efficient as they can form multiple bonds and stereocenters in a single step, providing a convergent route to highly substituted tetrahydrofurans. nih.gov

Redox-Relay Heck Reaction: An operationally simple and efficient strategy for the synthesis of substituted tetrahydrofurans from readily available cis-butene-1,4-diol is based on a redox-relay Heck reaction, which generates cyclic hemiacetals that can be further modified. organic-chemistry.org

One-Pot Stereoselective Synthesis: A one-pot procedure has been developed to obtain tri- and tetra-substituted tetrahydrofurans from 1,3-butadienes and aldehydes. core.ac.uk

Asymmetric Cycloetherification: Cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been used for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to produce tetrahydrofuran rings. organic-chemistry.org

Sequential Henry Reaction and Iodocyclization: A one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides efficient access to 2,5-polysubstituted tetrahydrofuran derivatives with high enantioselectivities. chemistryviews.org

| Reaction Type | Description | Key Features |

|---|---|---|

| Intramolecular SN2 | A hydroxyl group displaces a tethered leaving group to form the cyclic ether. nih.gov | Classical and widely used method. |

| Oxidative Cyclization | Cyclization of γ-hydroxy alkenes using an oxidizing agent. nih.gov | Effective for forming tetrahydrofuran rings. |

| [3+2] Cycloaddition | A convergent approach that forms multiple bonds and stereocenters in one step. nih.gov | Highly efficient for complex structures. |

| Redox-Relay Heck Reaction | Uses cis-butene-1,4-diol to form cyclic hemiacetals, which are precursors to substituted tetrahydrofurans. organic-chemistry.org | Operationally simple and efficient. |

Asymmetric Michael Addition Reactions to Form Cyclic Carboxylic Acid Derivatives

The Michael addition is a fundamental carbon-carbon bond-forming reaction. In the context of synthesizing cyclic carboxylic acid derivatives, asymmetric Michael additions are particularly valuable for establishing stereocenters with high control.

Recent advancements have focused on the direct enantioselective Michael addition of carboxylic acids. acs.org This has been achieved using chiral dilithium (B8592608) amides as traceless auxiliaries, which can be easily recovered after the reaction. acs.org This method has proven effective in the synthesis of complex molecules. acs.org

Furthermore, multifunctional catalysts that combine a chiral thiourea (B124793) and an arylboronic acid have been developed for direct asymmetric Michael additions to α,β-unsaturated carboxylic acids. nih.gov These catalysts have been successfully applied in aza-Michael and thia-Michael additions, affording optically active β-amino acid and β-thio acid derivatives, respectively. nih.gov The aza-Michael reaction, in particular, is a "click" reaction that proceeds readily at room temperature and is employed in synthesizing biologically active compounds. nih.govfrontiersin.org

Ester Hydrolysis for Carboxylic Acid Generation

The final step in many syntheses of carboxylic acids is the hydrolysis of a corresponding ester. While this is a standard transformation, the hydrolysis of sterically hindered esters, such as the tertiary ester in a precursor to 3-hydroxyoxolane-3-carboxylic acid, can be challenging. arkat-usa.orgtandfonline.com

Traditional saponification methods involving aqueous solutions of strong bases often require harsh conditions like high temperatures and long reaction times. arkat-usa.org These conditions can be incompatible with sensitive functional groups elsewhere in the molecule.

To overcome these challenges, milder and more efficient methods have been developed:

Non-aqueous Saponification: Using a low concentration of sodium hydroxide (B78521) in a mixture of methanol (B129727) and dichloromethane (B109758) (CH₂Cl₂/MeOH) allows for the rapid and efficient saponification of sterically hindered esters at room temperature. arkat-usa.org This method proceeds via a BAC2 mechanism, where the poorly solvated hydroxide ions can more easily attack the hindered carbonyl carbon. arkat-usa.org

Potassium t-butoxide-DMSO System: This system is effective for the hydrolysis of hindered esters, though the preparation of dry potassium t-butoxide can be cumbersome. tandfonline.com A convenient modification involves using potassium hydride in a mixture of DMSO and t-butanol. tandfonline.com

Other Reagents: Other reagents and conditions reported for hindered ester hydrolysis include lithium in ammonia (B1221849), boron trichloride (B1173362), anhydrous lithium iodide in pyridine, and potassium trimethylsilanolate in THF. tandfonline.comchemicalforums.com For water-insoluble esters, using a co-solvent or a phase transfer catalyst can be beneficial. sciencemadness.org

Protection and Deprotection Strategies for Hydroxyl Groups during Synthesis

In multi-step syntheses, it is often necessary to protect reactive functional groups, such as hydroxyl groups, to prevent them from interfering with reactions at other sites in the molecule. masterorganicchemistry.com The tertiary hydroxyl group in intermediates leading to 3-hydroxyoxolane-3-carboxylic acid requires a robust protecting group that can be selectively removed under mild conditions.

Common protecting groups for alcohols include:

Silyl (B83357) Ethers: These are among the most popular protecting groups for alcohols. They are formed by reacting the alcohol with a silyl chloride (e.g., trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBSCl)) in the presence of a base. masterorganicchemistry.comchemistrysteps.com Silyl ethers are stable to many reagents but can be readily cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.comfiveable.me The steric bulk of the silyl group can be tuned to control its stability. uwindsor.ca

Tetrahydropyranyl (THP) Ethers: THP ethers are another common choice for alcohol protection. They are stable under basic conditions and can be removed with acid. chemistrysteps.com

Benzyl (Bn) Ethers: Benzyl ethers are typically formed via a Williamson ether synthesis and are stable to a wide range of reagents. uwindsor.ca They are often removed by hydrogenolysis. organic-chemistry.org

The choice of protecting group depends on the specific reaction conditions that will be employed in subsequent steps of the synthesis. For tertiary alcohols, sterically less demanding protecting groups or specific catalytic methods might be necessary for their introduction. organic-chemistry.org

| Protecting Group | Protection Reagent | Deprotection Condition | Key Features |

|---|---|---|---|

| Silyl Ethers (e.g., TMS, TBS) | R₃SiCl, Base masterorganicchemistry.com | Fluoride source (e.g., TBAF) fiveable.me | Widely used, tunable stability. masterorganicchemistry.comuwindsor.ca |

| Tetrahydropyranyl (THP) Ether | Dihydropyran, Acid catalyst chemistrysteps.com | Acidic conditions chemistrysteps.com | Stable to bases. chemistrysteps.com |

| Benzyl (Bn) Ether | Benzyl halide, Base uwindsor.ca | Hydrogenolysis organic-chemistry.org | Robust and stable to many reagents. uwindsor.ca |

Biosynthetic Pathways and Metabolic Engineering for Hydroxycarboxylic Acids

In addition to chemical synthesis, there is growing interest in producing hydroxycarboxylic acids through biological routes. These methods offer the potential for more sustainable and environmentally friendly production from renewable feedstocks.

Microbially Mediated Production of Hydroxycarboxylic Acids

Microorganisms can be engineered to produce a variety of valuable chemicals, including hydroxycarboxylic acids. nih.govgoogle.com This is often achieved by introducing and optimizing specific metabolic pathways. For example, some bacteria possess nitrile hydratase and amidase enzymes that can convert nitriles to the corresponding carboxylic acids. google.com

Several types of hydroxycarboxylic acids are naturally produced through fermentation. γ-Hydroxybutyric acid (GHB) is found in small quantities in some fermented beverages like beer and wine. wikipedia.org Lactic acid is another well-known example, produced industrially by lactic acid bacteria. wikipedia.org Furthermore, some microorganisms can be used for the hydroxylation of carboxylic acids. google.com

Soil microorganisms also play a role in the production of low-molecular-weight organic acids, including hydroxycarboxylic acids. mdpi.com These acids are important for nutrient cycling in terrestrial ecosystems. mdpi.com

Inverted Fatty Acid β-Oxidation Pathways

A particularly promising strategy for the production of hydroxycarboxylic acids is the reversal of the fatty acid β-oxidation pathway. nih.govnih.gov The native β-oxidation cycle is a catabolic process that breaks down fatty acids into two-carbon acetyl-CoA units. youtube.com However, each enzymatic step in this cycle is reversible. nih.gov

By engineering microorganisms to run this pathway in the anabolic (biosynthetic) direction, it is possible to build up carbon chains from acetyl-CoA to produce a variety of valuable chemicals, including alcohols and carboxylic acids. nih.govresearchgate.net This "reverse β-oxidation" pathway is highly efficient in terms of carbon and energy usage because it directly utilizes acetyl-CoA for chain elongation without the need for ATP-dependent activation to malonyl-CoA. nih.govgoogle.com

Recently, engineered E. coli strains have been developed to produce even-chain-length C4-C8 3-hydroxycarboxylic acids from glucose via an inverted fatty acid β-oxidation pathway. nih.gov By expressing key enzymes of the pathway and knocking out competing pathways, researchers were able to achieve significant production of these valuable compounds. nih.gov This approach provides a framework for the bio-based production of 3-hydroxycarboxylates from renewable resources. nih.gov While the direct biosynthesis of 3-hydroxyoxolane-3-carboxylic acid has not been explicitly reported, the successful production of related linear 3-hydroxycarboxylic acids suggests that it may be possible to engineer microorganisms to produce this cyclic analog in the future, potentially by combining the reverse β-oxidation pathway with enzymes that can catalyze the necessary cyclization reaction.

Information regarding "3-Hydroxyoxolane-3-carboxylic acid" is not available in the public domain.

Extensive research has yielded no specific scientific or commercial information for the chemical compound "3-Hydroxyoxolane-3-carboxylic acid." Consequently, the requested article focusing on its synthetic methodologies, as per the provided outline, cannot be generated.

While general information on the synthesis of related compounds, such as other hydroxycarboxylic acids and their derivatives, is available, there is no data directly pertaining to 3-Hydroxyoxolane-3-carboxylic acid. Searches for its biosynthesis using engineered microbial strains like Escherichia coli, enzymatic transformations leading to its formation, or sustainable production methods have not returned any relevant results for this specific molecule.

Therefore, the detailed research findings and data tables requested for the specified sections and subsections of the article cannot be provided.

Chemical Reactivity and Transformations of 3 Hydroxyoxolane 3 Carboxylic Acid

Fundamental Carboxylic Acid Reactions

The carboxylic acid moiety of 3-Hydroxyoxolane-3-carboxylic acid undergoes a variety of well-established reactions, enabling its conversion into a wide array of derivatives. These transformations are fundamental to its application in the synthesis of more complex molecules. msu.edunoaa.gov

The conversion of 3-Hydroxyoxolane-3-carboxylic acid to its corresponding esters can be achieved through several methods, most notably the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through a series of reversible steps: masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Intramolecular esterification of similar hydroxy acids can lead to the formation of cyclic esters known as lactones. masterorganicchemistry.commasterorganicchemistry.com

The formation of amides from 3-Hydroxyoxolane-3-carboxylic acid involves its reaction with ammonia (B1221849) or a primary or secondary amine. libretexts.org Direct reaction is often challenging because the basic amine can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.orgchemistrysteps.comlibretexts.org To overcome this, various strategies are employed.

Direct thermal amidation can be achieved by heating the ammonium (B1175870) carboxylate salt to high temperatures (over 100°C) to drive off water, though these conditions are not always suitable for complex molecules. chemistrysteps.comencyclopedia.pub Microwave-assisted, solvent-free preparations have also been reported for certain substrates. encyclopedia.pubmdpi.com

A more common and milder approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgchemistrysteps.comlibretexts.org DCC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. chemistrysteps.com

The mechanism of DCC-mediated amidation involves the following key steps: libretexts.orglibretexts.org

Activation of the carboxylic acid: The carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is a good leaving group. libretexts.orgchemistrysteps.com

Nucleophilic attack by the amine: The amine then attacks the carbonyl carbon of the activated intermediate. libretexts.orglibretexts.org

Formation of the amide: The tetrahedral intermediate collapses, eliminating dicyclohexylurea (a stable byproduct) and forming the desired amide. libretexts.org

Other coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) function similarly to DCC. chemistrysteps.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used in conjunction with coupling agents to increase efficiency and suppress side reactions. nih.gov

The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form the corresponding acid chloride, a highly reactive carboxylic acid derivative. libretexts.orgmasterorganicchemistry.com Thionyl chloride (SOCl₂) is a common reagent for this transformation. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction converts the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. libretexts.orglibretexts.org

The mechanism for the reaction with thionyl chloride is as follows: libretexts.orglibretexts.org

Nucleophilic attack: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.

Chloride ion elimination: A chloride ion is expelled.

Nucleophilic attack by chloride: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

Leaving group departure: The intermediate collapses, leading to the formation of the acid chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. masterorganicchemistry.com

Other chlorinating agents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be used. google.comchemistrysteps.com These acid chlorides are valuable intermediates as they can be readily converted into other carboxylic acid derivatives like esters, amides, and anhydrides. masterorganicchemistry.com

Acid anhydrides can be synthesized from carboxylic acids. One common method involves the reaction of a carboxylic acid with an acid chloride. libretexts.orgkhanacademy.org For 3-Hydroxyoxolane-3-carboxylic acid, this would involve first converting it to its acid chloride and then reacting the acid chloride with a carboxylate salt of the same acid.

Alternatively, dehydrating agents can be used to form symmetrical anhydrides from two molecules of the carboxylic acid. nih.gov However, these methods can sometimes require harsh conditions. A milder approach involves the use of reagents like oxalyl chloride and triphenylphosphine (B44618) oxide to promote the formation of anhydrides under neutral conditions. nih.gov

The general mechanism for nucleophilic acyl substitution with an anhydride (B1165640) involves the attack of a nucleophile (such as an alcohol or amine) on one of the carbonyl carbons, leading to the elimination of a carboxylate as the leaving group. libretexts.org

The carboxyl group of 3-Hydroxyoxolane-3-carboxylic acid can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. msu.edulibretexts.orgchemguide.co.uklibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. msu.edulibretexts.orglibretexts.org

The reduction with LiAlH₄ proceeds in two stages: the initial reduction to an aldehyde, which is then rapidly reduced further to the primary alcohol. chemguide.co.uk It is generally not possible to isolate the aldehyde intermediate because it is more reactive than the starting carboxylic acid. chemguide.co.uklibretexts.org The reaction involves the addition of a hydride ion to the carbonyl carbon. msu.edulibretexts.org The initial product is a metal salt which is then hydrolyzed in an acidic workup to yield the final alcohol. msu.edulibretexts.org

Diborane (B₂H₆) is another reagent that can effectively reduce carboxylic acids to primary alcohols. msu.edulibretexts.org

Data Tables

Table 1: Common Reagents for Carboxylic Acid Transformations

| Transformation | Reagent(s) | Product |

| Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine (R'NH₂), Coupling Agent (e.g., DCC) | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Anhydride Formation | Acid Chloride, Carboxylate | Anhydride |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Oxidation Reactions of the Carboxyl Group (where applicable)

The carboxyl group of a carboxylic acid is in a high oxidation state. libretexts.org Further oxidation typically leads to decarboxylation, the loss of carbon dioxide. libretexts.orgmsu.edu The specific products of such reactions depend on the conditions and the presence of other functional groups within the molecule. libretexts.org

Decarboxylative functionalization reactions are significant in organic synthesis as they can generate reactive alkyl fragments from readily available carboxylic acids. nih.gov This process involves the formation of a transient carboxyl radical, which rapidly loses CO2 to form an alkyl radical. nih.gov

Several methods can achieve decarboxylation:

Hunsdiecker Reaction: This reaction uses silver salts of carboxylic acids with bromine to replace the carboxyl group with a bromine atom. libretexts.orgmsu.edu

Lead Tetraacetate: This reagent can also induce oxidative decarboxylation, similar to the Hunsdiecker reaction. libretexts.orgmsu.edu

Photoredox Catalysis: Visible light-mediated photoredox catalysis allows for the use of carboxylic acids as traceless activation groups for reactions like Michael additions. nih.gov This method involves the photon-induced oxidation of the carboxylic acid, leading to CO2 extrusion and the formation of a Michael donor. nih.gov

Electrooxidative Decarboxylation: This technique can be used for the homocoupling of carboxylic acids or for their addition to olefins. nih.gov By controlling the reaction conditions, it is possible to achieve selective electrooxidation of the carboxylate. nih.gov

While these are general reactions for carboxylic acids, the specific application to 3-hydroxyoxolane-3-carboxylic acid would need to consider the influence of the hydroxyl group and the oxolane ring on the reaction's feasibility and outcome.

Reactions Involving the Oxolane Ring and Hydroxyl Group

The oxolane ring and the hydroxyl group are key sites for the chemical modification of 3-hydroxyoxolane-3-carboxylic acid.

The oxolane (tetrahydrofuran) ring is a five-membered cyclic ether. While generally stable, it can participate in ring-opening reactions under specific conditions, particularly with electrophilic assistance. researchgate.net For instance, the reaction of epoxides (oxiranes), which are three-membered cyclic ethers, with carboxylic acids can be catalyzed by tertiary amines. researchgate.net This suggests that under appropriate activation, the oxolane ring in 3-hydroxyoxolane-3-carboxylic acid could potentially undergo similar transformations.

The synthesis of oxolane derivatives can be achieved through various methods, including the reduction and dehydration/cyclization of suitable precursors like 2-deoxy-D-ribose. nih.gov

The tertiary hydroxyl group in 3-hydroxyoxolane-3-carboxylic acid is a key site for functionalization. As with other alcohols, this hydroxyl group can undergo reactions such as alkylation and acylation.

Alkylation: This involves the formation of an ether by reacting the hydroxyl group with an alkylating agent.

Acylation: This leads to the formation of an ester. A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. msu.edulibretexts.orglibretexts.org However, in the context of 3-hydroxyoxolane-3-carboxylic acid, acylation would typically refer to the reaction of the hydroxyl group with an acylating agent.

The hydroxyl group is generally a poor leaving group, and its replacement often requires prior conversion to a better leaving group. msu.edulibretexts.org For example, selective O-tosylation of a hydroxyl group can be achieved, which then allows for further nucleophilic substitution reactions. nih.govrsc.org

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is an important consideration. libretexts.org The reactivity is influenced by the stability of the leaving group. libretexts.org

Functionalization and Cyclization Strategies Utilizing the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for various transformations, including functionalization and cyclization reactions. princeton.edu

Decarboxylative cross-coupling reactions, often enabled by metallaphotoredox catalysis, have become a powerful tool for the functionalization of carboxylic acids. princeton.edu These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. princeton.edu

The carboxylic acid moiety can also be used to direct reactions at other positions in the molecule. For example, palladium-catalyzed transannular C-H functionalization of cycloalkane carboxylic acids has been reported, enabling the arylation of methylene (B1212753) C-H bonds. researchgate.net

Furthermore, the carboxylic acid can participate in intramolecular reactions, leading to the formation of cyclic structures. For instance, the reaction of a molecule containing both a carboxylic acid and a suitable nucleophile can lead to lactamization. mdpi.com In the context of 3-hydroxyoxolane-3-carboxylic acid, the presence of the hydroxyl group could potentially allow for intramolecular esterification (lactonization) under appropriate conditions.

The conversion of the carboxylic acid to other functional groups, such as amides, is another important transformation. This can be achieved by reacting the carboxylic acid with an amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). libretexts.org This approach is fundamental in peptide synthesis. libretexts.org

Advanced Analytical Methodologies for 3 Hydroxyoxolane 3 Carboxylic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural analysis of 3-Hydroxyoxolane-3-carboxylic acid, offering insights into its atomic connectivity, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Hydroxyoxolane-3-carboxylic acid, both ¹H and ¹³C NMR are crucial for confirming its structure.

In ¹H NMR, the chemical shifts of the protons are influenced by their local electronic environment. The protons on the oxolane ring are expected to appear in the range of 1.5 to 4.5 ppm. The protons on the carbon adjacent to the ether oxygen (C5) would be the most deshielded and thus appear further downfield. The hydroxyl and carboxylic acid protons are notable for their characteristically broad signals and their chemical shifts are highly dependent on solvent and concentration. The carboxylic acid proton is particularly deshielded and typically resonates far downfield, often above 10 ppm. pressbooks.publibretexts.orgresearchgate.netlibretexts.org

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carboxyl carbon is highly deshielded and typically appears in the range of 165-185 ppm. pressbooks.publibretexts.org The carbon atom bearing the hydroxyl group (C3) would also be significantly deshielded, with a chemical shift generally in the 60-80 ppm range. The other carbon atoms of the oxolane ring would resonate at higher fields. oregonstate.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Hydroxyoxolane-3-carboxylic Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | > 10 (broad) | 165 - 185 |

| -OH | Variable (broad) | - |

| C2-H₂ | ~2.0 - 2.5 | ~35 - 45 |

| C3 | - | 60 - 80 |

| C4-H₂ | ~1.8 - 2.2 | ~25 - 35 |

| C5-H₂ | ~3.5 - 4.5 | ~65 - 75 |

Note: These are predicted ranges based on typical values for similar functional groups and structures. Actual experimental values may vary based on solvent, concentration, and temperature.

In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) are employed to predict NMR chemical shifts. nih.govnih.gov These theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide valuable insights into the expected NMR spectrum. pressbooks.pub By comparing the predicted chemical shifts with those obtained from experimental analysis of structurally related compounds, a high degree of confidence in the structural assignment of 3-Hydroxyoxolane-3-carboxylic acid can be achieved. Discrepancies between experimental and theoretical values can often be rationalized by considering solvent effects and intermolecular interactions, such as hydrogen bonding, which are challenging to model perfectly in the gas phase calculations typically employed. pressbooks.pub

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

For 3-Hydroxyoxolane-3-carboxylic acid, FT-IR and FT-Raman spectroscopy are particularly informative. The key vibrational modes are associated with the carbonyl (C=O) group of the carboxylic acid, the carbon-oxygen (C-O) single bonds of the ether and alcohol, and the hydroxyl (O-H) groups of the alcohol and carboxylic acid.

O-H Stretching: A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H stretch, which often overlaps with the C-H stretching vibrations. libretexts.orgorgchemboulder.comlibretexts.org The alcoholic O-H stretch typically appears as a broad band around 3200-3600 cm⁻¹.

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected in the range of 1700-1725 cm⁻¹ for the dimeric form, which is common in the solid state and in concentrated solutions. orgchemboulder.comlibretexts.orgpressbooks.pub

C-O Stretching: The C-O stretching vibrations for the ether and the tertiary alcohol will appear in the fingerprint region, typically between 1050 and 1300 cm⁻¹. orgchemboulder.com

FT-Raman spectroscopy provides complementary information. While the O-H stretching vibrations are typically weak in Raman spectra, the C=O and C-O stretching vibrations often give rise to distinct signals. rsc.orgias.ac.inresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for 3-Hydroxyoxolane-3-carboxylic Acid

| Vibrational Mode | Typical FT-IR Frequency Range (cm⁻¹) | Expected FT-Raman Signal |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad, strong) | Weak |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad, medium) | Weak |

| C-H Stretch | 2850 - 3000 (medium) | Strong |

| C=O Stretch | 1700 - 1725 (strong, sharp) | Medium-Strong |

| C-O Stretch (Ether & Alcohol) | 1050 - 1300 (medium) | Medium |

Hydrogen bonding significantly influences the vibrational spectra of 3-Hydroxyoxolane-3-carboxylic acid. The presence of both a hydroxyl and a carboxylic acid group allows for extensive intermolecular hydrogen bonding, leading to the formation of dimers and other associated species. researchgate.netrsc.org This is the primary reason for the broadness of the O-H stretching bands in the IR spectrum. orgchemboulder.comlibretexts.org The C=O stretching frequency is also sensitive to hydrogen bonding; in a dimeric state, the frequency is typically lower than that of a free, monomeric carboxylic acid. libretexts.org The analysis of these spectral features can, therefore, provide information about the intermolecular interactions present in the sample.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in 3-Hydroxyoxolane-3-carboxylic acid are the carbonyl group and the non-bonding electrons on the oxygen atoms.

Saturated carboxylic acids typically exhibit a weak n → π* transition at around 200-210 nm. libretexts.orgresearchgate.net Due to the absence of extended conjugation in 3-Hydroxyoxolane-3-carboxylic acid, strong absorptions at higher wavelengths are not expected. The primary utility of UV-Vis spectroscopy for this compound would be to confirm the absence of conjugated systems and to serve as a baseline for comparison if the molecule were to be derivatized to include a chromophore that absorbs in the UV-Vis range. libretexts.orgnih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD, Induced Circular Dichroism - ICD) for Stereochemical Analysis

Chiroptical spectroscopy techniques are indispensable for the stereochemical analysis of chiral molecules like 3-Hydroxyoxolane-3-carboxylic acid, which possesses a stereocenter at the C3 position. These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of the molecule. lanl.gov

Electronic Circular Dichroism (ECD) is a powerful tool for determining the absolute configuration of chiral compounds. nih.gov For hydroxy carboxylic acids, the ECD spectrum is often characterized by electronic transitions associated with the carboxyl chromophore. nih.gov In aqueous solutions, the spectra of L-hydroxy acids typically show a broad positive band around 210 nm, which is attributed to the nπ* transition of the carboxyl group, and other features at lower wavelengths. researchgate.net The precise position and sign of these Cotton effects are highly sensitive to the molecule's conformation and the spatial arrangement of the hydroxyl and carboxyl groups. lanl.gov However, the analysis of carboxylic acids using chiroptical methods can be complicated by the formation of aggregates through intermolecular hydrogen bonding, which can alter the spectral features. To mitigate these effects, measurements can be performed on the corresponding sodium salts or acid anhydrides, which simplifies spectral analysis. nih.gov

Induced Circular Dichroism (ICD) is observed when an achiral molecule exhibits a CD signal upon association with a chiral molecule. nih.gov Conversely, the CD spectrum of a chiral molecule can be significantly influenced by its interaction with an achiral environment. nih.gov In the context of 3-Hydroxyoxolane-3-carboxylic acid, ICD can be employed by using a chiral host or sensor molecule. The interaction between the chiral sensor and the enantiomers of the acid can generate strong CD signals, often in the visible light region, allowing for the determination of enantiomeric composition and concentration. nih.govresearchgate.net This method is operationally simple and applicable to a wide variety of carboxylic and hydroxy acids. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is the definitive method for elucidating the three-dimensional atomic and molecular structure of a compound in its crystalline solid state. For 3-Hydroxyoxolane-3-carboxylic acid, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and the conformation of the oxolane ring. mdpi.com This technique is crucial for unambiguously determining the relative and absolute stereochemistry.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is dependent on the crystal's internal structure. researchgate.net Analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. nih.gov For carboxylic acids, XRD studies reveal detailed information about intermolecular interactions, particularly hydrogen bonding patterns involving the carboxyl and hydroxyl groups, which dictate the crystal packing. mdpi.com While specific XRD data for 3-Hydroxyoxolane-3-carboxylic acid is not prominently available, the technique has been successfully applied to analogous structures like 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase and other complex carboxylic acids. mdpi.comnih.gov

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques coupled with mass spectrometry are cornerstone methods for the separation, identification, and quantification of 3-Hydroxyoxolane-3-carboxylic acid from complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing non-volatile compounds like 3-Hydroxyoxolane-3-carboxylic acid. researchgate.net Carboxylic acids, being polar, are often challenging to retain on standard reversed-phase (RP) liquid chromatography columns. nih.govresearchgate.net Their analysis typically requires specialized chromatographic conditions or, more commonly, chemical derivatization. nih.gov Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, with the negative ion mode ([M-H]⁻) generally being preferred for carboxylic acids as they readily deprotonate. nih.govchromforum.org

To overcome the challenges of poor retention in reversed-phase chromatography and to improve ionization efficiency and detection sensitivity, derivatization of the carboxylic acid group is a common strategy. nih.govresearchgate.net This involves a chemical reaction to modify the analyte before analysis.

Several reagents are used for this purpose:

3-Nitrophenylhydrazine (B1228671) (3-NPH): This is a widely used derivatization agent that reacts with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as pyridine. nih.gov This derivatization reduces the polarity of the analyte, improving its retention on RP columns, and significantly enhances the mass spectrometric response. nih.govresearchgate.net Studies have shown that derivatization with 3-NPH can achieve yields close to 100%. nih.gov

Benzoyl Chloride: This reagent can be employed for the chemical derivatization of compounds containing carboxyl, hydroxyl, and amino groups, improving sensitivity for LC-MS/MS analysis. nih.gov

The primary benefits of derivatization include shifting the analyte's retention time away from the solvent front where ion suppression is often most severe, and introducing a readily ionizable moiety, which boosts the signal intensity and lowers the limits of detection (LOD). nih.govnih.gov

| Derivatization Reagent | Coupling Agent/Catalyst | Typical Reaction Conditions | Primary Advantages | Reference |

|---|---|---|---|---|

| 3-Nitrophenylhydrazine (3-NPH) | EDC / Pyridine | 40 °C for 30 min | High derivatization efficiency (~100%), improved retention, and enhanced MS response. | nih.gov |

| Aniline | EDC | Variable (20-100%) | Improves retention on RP columns, but efficiency can be matrix-dependent. | nih.gov |

| Benzoyl Chloride | Not specified | Not specified | Improves sensitivity for compounds with carboxyl and hydroxyl groups. | nih.gov |

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a tandem mass spectrometry scan mode performed on a triple quadrupole mass spectrometer that provides exceptional sensitivity and selectivity. proteomics.com.aunih.gov This technique is ideal for quantifying target analytes like 3-Hydroxyoxolane-3-carboxylic acid in complex biological matrices. proteomics.com.au

The MRM process involves two stages of mass selection:

Q1 (First Quadrupole): Selects the precursor ion, which is the molecular ion of the analyte (or its derivative). For 3-Hydroxyoxolane-3-carboxylic acid (molecular weight 132.11), the [M-H]⁻ precursor ion would be m/z 131.0.

Q2 (Collision Cell): The selected precursor ion is fragmented through collision-induced dissociation (CID).

Q3 (Third Quadrupole): Selects one or more specific product ions (fragments) that are characteristic of the precursor ion.

The specific transition from a precursor ion to a product ion is monitored over time. This high specificity significantly reduces chemical noise and matrix interference, leading to very low detection limits and reliable quantification. nih.govresearchgate.net For robust analysis, multiple MRM transitions are typically monitored for each analyte. johnshopkins.edu

| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Plausible Neutral Loss | Reference |

|---|---|---|---|---|

| 3-Hydroxyoxolane-3-carboxylic acid | 131.0 | 87.0 | CO₂ (44 Da) | proteomics.com.aunih.gov |

| 3-Hydroxyoxolane-3-carboxylic acid | 131.0 | 113.0 | H₂O (18 Da) | proteomics.com.aunih.gov |

| 3-Hydroxyoxolane-3-carboxylic acid | 131.0 | 69.0 | CO₂ + H₂O (62 Da) | proteomics.com.aunih.gov |

Note: This table is hypothetical and for illustrative purposes, based on common fragmentation patterns of hydroxy carboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, due to the low volatility and high polarity of 3-Hydroxyoxolane-3-carboxylic acid, direct analysis is not feasible. Therefore, derivatization is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. nih.govmostwiedzy.pl

The most common derivatization strategy for compounds containing hydroxyl and carboxyl groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. hmdb.ca

The resulting TMS-derivatized 3-Hydroxyoxolane-3-carboxylic acid is sufficiently volatile to pass through the GC column. Separation is achieved based on the analyte's boiling point and interaction with the column's stationary phase. The eluting compound then enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that can be used for identification by comparison to spectral libraries. researchgate.netnist.gov Stable isotope dilution methods can be employed for accurate quantification. nih.gov

On-Tissue Mass Spectrometry Imaging (MALDI-MSI) of Carboxylates

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) has emerged as a powerful, label-free technique for mapping the spatial distribution of a wide array of molecules, including proteins, lipids, and small molecule metabolites, directly within thin tissue sections. nih.gov This methodology provides a molecular snapshot of the tissue, revealing the location and relative abundance of hundreds to thousands of compounds in a single experiment, thus offering invaluable insights into localized biochemical processes. nih.govnih.gov

The general workflow of a MALDI-MSI experiment involves coating a thin tissue section with a chemical matrix that absorbs energy from a laser. nih.gov The laser is then fired at discrete spots across the tissue surface. The matrix absorbs the laser energy and facilitates the desorption and ionization of analyte molecules from the tissue. These ions are then analyzed by a mass spectrometer to determine their mass-to-charge ratio (m/z). By collecting a mass spectrum at each spatial coordinate (pixel), a two-dimensional ion map can be generated, illustrating the distribution of specific molecules across the tissue sample. nih.gov

However, the analysis of small molecules like carboxylates, including 3-Hydroxyoxolane-3-carboxylic acid, presents unique challenges. These molecules often exhibit low ionization efficiency and can be difficult to detect amidst the high background noise inherent in biological samples. nih.govacs.org To overcome these limitations, on-tissue chemical derivatization strategies have been developed to enhance the sensitivity and selectivity of MALDI-MSI for carboxyl-containing metabolites. nih.govnih.gov

Detailed Research Findings

A significant advancement in the MALDI-MSI analysis of carboxylates is the use of on-tissue derivatization, which chemically modifies the target analytes directly on the tissue section to improve their ionization efficiency. acs.org This approach typically involves the application of a derivatizing agent that attaches a charged "tag" to the carboxyl group, making the molecule more readily detectable by the mass spectrometer, particularly in positive ion mode. nih.govnih.gov

For instance, reagents such as 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) have been successfully employed to tag molecules containing carboxylic acids. nih.govacs.org This derivatization allows for the sensitive and comprehensive mapping of various carboxyl-containing metabolites, including fatty acids, amino acids, and intermediates of the tricarboxylic acid (TCA) cycle. nih.gov Another novel reagent, N,N,N-trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide (TMPA), has also been shown to effectively derivatize carboxyl-containing metabolites, enabling the successful imaging of numerous compounds in tissues like the rat kidney. nih.govsci-hub.se

Table 1: Representative Carboxyl-Containing Metabolites Imaged by On-Tissue Derivatization MALDI-MSI

| Analyte Class | Example Compound | Derivatization Reagent | Tissue Type | Reference |

|---|---|---|---|---|

| Tricarboxylic Acid Cycle Intermediates | Succinic Acid | TMPA | Rat Kidney | nih.gov |

| Fatty Acids | Palmitic Acid | TMPA | Rat Kidney | nih.gov |

| Bile Acids | Cholic Acid | TMPA | Rat Kidney | nih.gov |

| Neurotransmitters & Metabolites | Gamma-aminobutyric acid (GABA) | AMPP | Rodent Brain | nih.gov |

The successful application of these methods to a variety of carboxylates strongly suggests that a similar on-tissue derivatization approach would be effective for visualizing the distribution of 3-Hydroxyoxolane-3-carboxylic acid in tissue sections, providing valuable spatial information for its biological role.

Computational and Theoretical Studies of 3 Hydroxyoxolane 3 Carboxylic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various aspects of carboxylic acids, including their geometry, electronic properties, and reactivity. researchgate.netnih.gov

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. nih.gov This process is crucial for obtaining accurate electronic properties.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP hybrid functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netmdpi.com This functional has been demonstrated to provide reliable results for a wide range of organic molecules, including carboxylic acids. mdpi.comnih.gov

The basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is a Pople-style basis set that is frequently used in conjunction with B3LYP. researchgate.netmdpi.comnih.gov This split-valence triple-zeta basis set includes diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. researchgate.net The combination of B3LYP with the 6-311++G(d,p) basis set has been shown to be effective for optimizing geometries and calculating various molecular properties of carboxylic acids and related compounds. mdpi.comnih.gov

Table 1: Commonly Used DFT Functionals and Basis Sets

| Component | Example | Description |

| Functional | B3LYP | A hybrid functional that balances computational cost and accuracy for predicting molecular properties. researchgate.netmdpi.com |

| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions, providing a flexible description of electron distribution. mdpi.comnih.gov |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.comquora.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a larger HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Associated with nucleophilicity and the tendency to donate electrons. youtube.comquora.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Associated with electrophilicity and the tendency to accept electrons. youtube.comquora.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally indicates higher reactivity and lower stability. researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. researchgate.netlibretexts.org It illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orgwuxiapptec.com

In an MEP map, red-colored regions indicate a negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net Conversely, blue-colored regions represent a positive electrostatic potential, indicating sites that are prone to nucleophilic attack. researchgate.net For a molecule like 3-hydroxyoxolane-3-carboxylic acid, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, identifying them as potential sites for interaction with electrophiles. nih.govnih.gov The map provides valuable insights into intermolecular interactions and chemical reactivity. wuxiapptec.com

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule. It examines donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and the delocalization of electron density. chemrxiv.org These interactions involve the transfer of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis-type orbital. The stabilization energy associated with these interactions, denoted as E(2), quantifies the strength of the interaction. Larger E(2) values indicate a more significant delocalization and a stronger interaction between the donor and acceptor orbitals. chemrxiv.org

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, on the other hand, provide information about the reactivity of specific atomic sites within the molecule. These descriptors are essential for predicting the regioselectivity of chemical reactions.

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape. |

| Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to charge transfer. |

| Electrophilicity (ω) | ω = μ2 / (2η) | Represents the capacity to accept electrons. |

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution Analysis (VEDA) is a computational method used to assign theoretical vibrational modes obtained from quantum chemical calculations (like Density Functional Theory, DFT) to experimental spectra (e.g., Infrared and Raman). It provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a specific vibrational mode.

For 3-Hydroxyoxolane-3-carboxylic acid, a VEDA analysis would be instrumental in:

Accurately assigning the peaks in its experimental IR and Raman spectra.

Understanding the coupling between different vibrational modes within the molecule.

Elucidating how the vibrations of the oxolane ring, the carboxylic acid group, and the hydroxyl group influence each other.

Without published studies, a data table for the VEDA of this compound cannot be constructed.

Excitation Energies and Non-Linear Optical (NLO) Properties

The study of excitation energies and Non-Linear Optical (NLO) properties helps in understanding the electronic behavior of a molecule and its potential for applications in optoelectronics. These calculations, often performed using Time-Dependent DFT (TD-DFT), provide information on:

Excitation Energies: The energy required to promote an electron to a higher energy state, which corresponds to UV-Vis absorption.

NLO Properties: The response of a molecule to a strong electromagnetic field, quantified by parameters like polarizability (α) and hyperpolarizabilities (β, γ). Molecules with significant NLO properties are valuable for technologies like frequency conversion and optical switching.

A computational study on 3-Hydroxyoxolane-3-carboxylic acid would determine its electronic absorption spectrum and assess whether its structural features—the combination of a saturated ring with polar hydroxyl and carboxyl groups—could lead to interesting NLO effects. Currently, no such data has been published.

Charge Analysis and Hirshfeld Surface Analysis

Charge analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, calculate the distribution of electron density across a molecule, assigning partial charges to each atom. This is crucial for understanding its reactivity and intermolecular interactions.

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal structure. It maps properties like d_norm (normalized contact distance) onto the surface, highlighting regions involved in hydrogen bonding, van der Waals forces, and other close contacts.

For 3-Hydroxyoxolane-3-carboxylic acid, these analyses would reveal:

The electrophilic and nucleophilic sites within the molecule.

A detailed, quantitative breakdown of the intermolecular forces, particularly the hydrogen bonds formed by the hydroxyl and carboxylic acid groups, that govern its crystal packing.

As no crystallographic or computational studies on its intermolecular interactions are available, a Hirshfeld analysis summary cannot be provided.

Conformational Analysis and Potential Energy Surface Mapping

Due to the flexibility of the five-membered oxolane ring and the rotatable C-C and C-O bonds, 3-Hydroxyoxolane-3-carboxylic acid can exist in multiple conformations. A conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers. This is often achieved by mapping the potential energy surface (PES) as a function of key dihedral angles. Such a study would clarify the preferred three-dimensional structure of the molecule in different environments, which is fundamental for understanding its biological activity and physical properties. No such mapping for this compound has been reported.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 3-Hydroxyoxolane-3-carboxylic acid) when bound to a second molecule (a receptor, typically a protein). This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

If 3-Hydroxyoxolane-3-carboxylic acid were to be investigated as a potential inhibitor for an enzyme, for instance, docking studies would:

Predict its binding pose within the active site of the target protein.

Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Provide a binding affinity score to estimate the strength of the interaction.

There are no published molecular docking studies featuring 3-Hydroxyoxolane-3-carboxylic acid as a ligand.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. Transition state analysis helps to determine the energy barrier (activation energy) of a reaction, which is critical for understanding its kinetics.

For 3-Hydroxyoxolane-3-carboxylic acid, this could be applied to study its synthesis, degradation, or metabolic pathways. For example, a study might investigate the mechanism of its formation or the esterification of its carboxylic acid group. Such computational analyses would provide valuable insights into its chemical reactivity, but this research has not yet been conducted.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block

3-Hydroxyoxolane-3-carboxylic acid serves as a versatile scaffold for the construction of more complex molecular architectures. Its inherent chirality and multiple functional groups provide synthetic chemists with a powerful tool for introducing specific structural motifs.

While direct examples of the use of 3-Hydroxyoxolane-3-carboxylic acid in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The tetrahydrofuran (B95107) ring, in particular, is a common feature in many natural products. The presence of both a hydroxyl and a carboxylic acid group on a chiral center makes it a potentially valuable chiral building block for the stereoselective synthesis of such complex targets. Synthetic strategies could involve leveraging the existing stereocenter to induce chirality in subsequent reactions, or the functional groups could be used as handles for the introduction of further complexity.

The carboxylic acid moiety of 3-Hydroxyoxolane-3-carboxylic acid is a prime site for derivatization, allowing for the generation of a wide array of functional groups tailored for specific synthetic objectives. A notable example of such derivatization is seen in the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which are valuable in medicinal chemistry. google.com The general process involves the conversion of the carboxylic acid to a more reactive species, which can then be coupled with various amines to produce a library of amide derivatives. google.com This approach highlights the utility of the core scaffold in creating diverse molecular structures with potential biological applications.

The synthesis of these derivatives can be achieved through various methods, including the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). google.com The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the desired amide products. google.com

| Derivative Class | Synthetic Method | Potential Applications |

| Amides | Coupling with amines using agents like DCC or HBTU | Medicinal chemistry, building blocks for larger molecules |

| Esters | Fischer esterification with various alcohols | Protecting groups, prodrugs, fine chemicals |

| Acyl Halides | Reaction with thionyl chloride or oxalyl chloride | Highly reactive intermediates for further transformations |

Derivatization for Enhanced Reactivity and Selectivity in Organic Transformations

The functional groups of 3-Hydroxyoxolane-3-carboxylic acid can be modified to enhance its performance in various chemical and analytical processes. These modifications can improve its reactivity, selectivity, and detectability.

In analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), the derivatization of polar analytes like 3-Hydroxyoxolane-3-carboxylic acid is often necessary to improve their chromatographic retention and ionization efficiency. researchgate.netnih.govnih.gov Several derivatization strategies for carboxylic acids have been developed that could be applied to this compound.

For instance, reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to convert the carboxylic acid into a non-polar derivative, which enhances its retention on reversed-phase LC columns and improves its response in mass spectrometry. nih.govslu.se Other derivatizing agents like o-benzyl hydroxylamine (B1172632) (oBHA) and 2-picolyl amine (2-PA) have also been successfully employed for the analysis of polycarboxylic acids in biological matrices. nih.gov The introduction of these groups can significantly lower the limits of detection and quantification. nih.govtulane.edu

| Derivatizing Agent | Purpose | Analytical Technique |

| 3-Nitrophenylhydrazine (3-NPH) | Increase hydrophobicity, improve ionization | LC-MS/MS |

| o-Benzyl hydroxylamine (oBHA) | Enhance sensitivity and stability | LC-MS/MS |

| 2-Picolyl amine (2-PA) | Improve chromatographic behavior | LC-MS/MS |

In medicinal chemistry, the carboxylic acid group is often a key pharmacophore, but it can also contribute to poor pharmacokinetic properties. nih.gov Bioisosteric replacement, where the carboxylic acid is replaced by a group with similar physicochemical properties, is a common strategy to overcome these limitations. nih.govnih.gov The tetrazole ring is a well-established bioisostere for the carboxylic acid group, as it mimics the acidity and planar nature of the carboxylate while often offering improved metabolic stability and cell permeability. nih.govnih.govbeilstein-journals.org

The synthesis of a tetrazole analog of 3-Hydroxyoxolane-3-carboxylic acid would typically involve the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition reaction with an azide (B81097) source. nih.gov This strategy has been widely used in drug discovery to create novel compounds with enhanced therapeutic potential. beilstein-journals.orgsci-hub.serug.nl

| Bioisostere | Rationale for Replacement | Synthetic Approach |

| 1H-Tetrazole | Mimics acidity of carboxylic acid, improved metabolic stability | Conversion of carboxylic acid to nitrile, followed by cycloaddition with azide |

Applications in Nanomaterials and Polymer Chemistry

General research indicates that molecules with carboxylic acid functional groups can be employed in the synthesis and modification of nanomaterials and polymers. However, no studies were found that specifically utilize 3-Hydroxyoxolane-3-carboxylic acid for these purposes.

No literature was found that describes the incorporation of 3-Hydroxyoxolane-3-carboxylic acid as a processing additive in organic electronic devices. Processing additives are sometimes used to influence the morphology of the active layer in organic solar cells or to modify the properties of polymer films. While polymers containing carboxylic acid groups have been explored in materials science, there is no indication that 3-Hydroxyoxolane-3-carboxylic acid has been investigated for this specific application. google.comresearchgate.net

Biochemical Roles and Metabolic Interrelations of Hydroxycarboxylic Acids

Participation in Central Carbon Metabolism Pathways

Central carbon metabolism comprises the fundamental pathways for energy production and the synthesis of metabolic precursors. Carboxylic acids are integral to these processes.

Carboxylic acids are central to metabolism, participating in chemical reactions and pathways that are fundamental to life. mdpi.com They are key players in major metabolic hubs such as the tricarboxylic acid (TCA) cycle, glycolysis, and fatty acid metabolism. nih.govnih.govmdpi.com These pathways are responsible for the generation of ATP, the cell's primary energy currency, and provide the building blocks for amino acids, nucleotides, and lipids. nih.govmdpi.com

Currently, there is no scientific literature available that specifically documents the participation of 3-Hydroxyoxolane-3-carboxylic acid in any central carbon metabolism pathways.

Intermediacy in Energy Metabolism Pathways for Hydroxycarboxylic Acid Classes

Several hydroxycarboxylic acids are recognized as key intermediates in energy metabolism, acting as energy sources themselves or as signaling molecules that reflect the metabolic state of the cell. wikipedia.orgnih.gov For instance, lactic acid is a product of anaerobic glycolysis, and the ketone body 3-hydroxybutyric acid is synthesized during periods of fasting or prolonged exercise as an alternative fuel for the brain and other tissues. nih.govyoutube.com Furthermore, intermediates of fatty acid β-oxidation, such as 3-hydroxy-octanoic acid, are also vital hydroxycarboxylic acids in energy metabolism. wikipedia.orgnih.gov

There is no available data to suggest that 3-Hydroxyoxolane-3-carboxylic acid serves as an intermediate in any known energy metabolism pathway.

Enzymatic Transformations within Biological Systems

The metabolic functions of carboxylic acids are mediated by a vast array of enzymes that catalyze their synthesis, degradation, and interconversion. nih.gov For instance, carboxylate reductases can convert carboxylic acids to aldehydes, a key step in various biosynthetic pathways. nih.gov Hydroxylation is another common enzymatic reaction, often a part of detoxification or biosynthetic pathways. bldpharm.com The transformation of carboxylic acids can also involve the formation of highly reactive acyl-CoA thioesters or acyl glucuronides, which can have implications for both normal metabolism and toxicology. researchgate.net

Specific enzymatic transformations involving 3-Hydroxyoxolane-3-carboxylic acid have not been reported in the scientific literature. Research on the enzymes that might synthesize or metabolize this particular compound is currently unavailable.

Activation of G Protein-Coupled Receptors by Hydroxycarboxylic Acids

A significant recent discovery in cell biology is the role of certain hydroxycarboxylic acids as signaling molecules that activate a specific family of G protein-coupled receptors (GPCRs), now known as hydroxycarboxylic acid (HCA) receptors. nih.govbiorxiv.org This family includes HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B). nih.govbiorxiv.orgdrugbank.comncats.io These receptors are activated by endogenous HCAs that are also intermediates of energy metabolism:

HCA1 is activated by lactate. nih.gov

HCA2 is activated by the ketone body 3-hydroxybutyrate. nih.gov

HCA3 is activated by 3-hydroxyoctanoic acid and other 3-hydroxy medium-chain fatty acids. nih.govnih.govbiorxiv.org

Activation of these receptors, which are highly expressed in adipocytes and immune cells, leads to various physiological responses, most notably the inhibition of lipolysis (the breakdown of fat). nih.govbiorxiv.org This creates a feedback loop where products of metabolism can signal to regulate their own production.

There is currently no evidence in the scientific literature to indicate that 3-Hydroxyoxolane-3-carboxylic acid acts as a ligand for any known G protein-coupled receptor, including the HCA receptor family.

Q & A

Q. What are the critical safety considerations when handling 3-Hydroxyoxolane-3-carboxylic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear EN 166-compliant safety goggles, EN 374-certified gloves, and flame-resistant lab coats to prevent skin/eye contact. Use NIOSH-approved respiratory protection if ventilation is insufficient .

- Ventilation: Operate in well-ventilated fume hoods to minimize inhalation of vapors or aerosols .

- Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) for containment. Collect residues in sealed containers for hazardous waste disposal .

- Storage: Store in airtight containers away from oxidizers and ignition sources. Ensure temperature-controlled environments to prevent degradation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-Hydroxyoxolane-3-carboxylic acid?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the hydroxyl and carboxylic acid group positions within the oxolane ring. Compare chemical shifts with analogous compounds (e.g., 3-hydroxycyclobutanecarboxylic acid) .

- IR Spectroscopy: Identify characteristic O-H (2500–3300 cm) and C=O (1700–1750 cm) stretching bands to verify functional groups .

- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to determine molecular weight (CHO, MW 116.12) and fragmentation patterns .

- HPLC/GC-MS: Use reverse-phase HPLC with UV detection or GC-MS with derivatization (e.g., silylation) for purity analysis and quantification .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 3-Hydroxyoxolane-3-carboxylic acid to improve yield and stereochemical purity?

Methodological Answer:

- Route Selection: Evaluate ring-opening oxidation of tetrahydrofuran derivatives (e.g., 3-hydroxyoxolane) using catalytic KMnO or RuO under mild acidic conditions to preserve stereochemistry .

- Solvent Optimization: Test polar aprotic solvents (e.g., DMF) to enhance solubility and reduce side reactions. Monitor reaction progress via TLC or in situ IR .

- Purification Strategies: Use recrystallization (ethanol/water mixtures) or preparative HPLC with chiral columns to isolate enantiomerically pure forms .

- Yield Tracking: Compare yields under varying temperatures (20–60°C) and catalyst loadings (0.1–5 mol%) to identify optimal conditions .

Q. What computational approaches are suitable for modeling the stereoelectronic effects and reactivity of 3-Hydroxyoxolane-3-carboxylic acid?

Methodological Answer:

- DFT Calculations: Perform density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map electrostatic potentials (ESP) and predict nucleophilic/electrophilic sites .

- Conformational Analysis: Use molecular dynamics (MD) simulations to study ring puckering effects on hydrogen-bonding interactions between hydroxyl and carboxylic acid groups .

- Reactivity Prediction: Apply frontier molecular orbital (FMO) theory to assess susceptibility to nucleophilic acyl substitution or decarboxylation .

Q. How can contradictory data on the metabolic stability and degradation pathways of 3-Hydroxyoxolane-3-carboxylic acid be resolved?

Methodological Answer: